molecular formula C8H8N4 B1482147 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098013-40-0

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482147
CAS No.: 2098013-40-0
M. Wt: 160.18 g/mol
InChI Key: UUKHMIXUGLTNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features an imidazo[1,2-b]pyrazole core, which is a fused ring system combining imidazole and pyrazole rings. This structure imparts significant stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . The compound’s role in these pathways often involves inhibition of key enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall biochemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with cyanogen bromide in the presence of a base, leading to the formation of the desired imidazo[1,2-b]pyrazole core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while oxidation can produce various oxo-derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives and related heterocyclic systems such as indoles and benzimidazoles . These compounds share structural similarities and often exhibit comparable reactivity and biological activities.

Uniqueness

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is unique due to its specific substitution pattern and electronic properties. The presence of the dimethyl groups and the cyano group at the 7-position enhances its stability and reactivity, making it a versatile scaffold for various applications .

Properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHMIXUGLTNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 4
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 5
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.